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molecular formula C7H6O2 B145889 1,3-Benzodioxole CAS No. 274-09-9

1,3-Benzodioxole

Cat. No. B145889
M. Wt: 122.12 g/mol
InChI Key: FTNJQNQLEGKTGD-UHFFFAOYSA-N
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Patent
US04157333

Procedure details

Into a mixture of 97.6 g (0.80 mole) of 1,2-methylenedioxybenzene and 108 g (0.80 mole) of N-methylformanilide was introduced 87.1 g (0.88 mole) of phosgene at 50° C. over a 1-hour period. Then, the mixture was cooled to 15° C. On the other hand, 29.3 g (0.24 mole) of 1,2-methylenedioxybenzene was charged into another reactor and kept at 90° C. The above mixture was added to this reactor over a 5-hour period. After completion of the addition, the reaction mixture was kept at 90° C. for 30 minutes, poured into ice water, and allowed to stand for 1 hour. Then, the resulting mixture was extracted with toluene. By vacuum distillation, the toluene was removed and the distillate at 84°-85° C./30 mmHg was then collected to recover 63.4 g (0.52 mole) of unreacted 1,2-methylenedioxybenzene. Subsequently, the distillate at 131°-134° C./10 mmHg was collected to obtain 76.8 g (0.512 mole) of piperonal having a purity of 99.5%. The yield (expressed in terms of mole percentage based on the amount of N-methylformanilide used) and selectivity (expressed in terms of mole percentage based on the amount of 1,2-methylenedioxybenzene having reacted) of piperonal were 64.0% and 98.5%, respectively. This product had a melting point of 37° C.
Quantity
97.6 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
87.1 g
Type
reactant
Reaction Step Two
Quantity
29.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
63.4 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[O:2]1.CN([CH:18]=[O:19])C1C=CC=CC=1.C(Cl)(Cl)=O>>[CH:6]1[C:7]([CH:18]=[O:19])=[CH:8][C:3]2[O:2][CH2:1][O:9][C:4]=2[CH:5]=1

Inputs

Step One
Name
Quantity
97.6 g
Type
reactant
Smiles
C1OC2=C(C=CC=C2)O1
Name
Quantity
108 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C=O
Step Two
Name
Quantity
87.1 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
29.3 g
Type
reactant
Smiles
C1OC2=C(C=CC=C2)O1
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
63.4 g
Type
reactant
Smiles
C1OC2=C(C=CC=C2)O1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 90° C
ADDITION
Type
ADDITION
Details
The above mixture was added to this reactor over a 5-hour period
ADDITION
Type
ADDITION
Details
After completion of the addition
WAIT
Type
WAIT
Details
to stand for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
Then, the resulting mixture was extracted with toluene
DISTILLATION
Type
DISTILLATION
Details
By vacuum distillation
CUSTOM
Type
CUSTOM
Details
the toluene was removed
DISTILLATION
Type
DISTILLATION
Details
the distillate at 84°-85° C./30 mmHg was then collected
DISTILLATION
Type
DISTILLATION
Details
Subsequently, the distillate at 131°-134° C./10 mmHg was collected

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1=CC2=C(C=C1C=O)OCO2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.512 mol
AMOUNT: MASS 76.8 g
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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